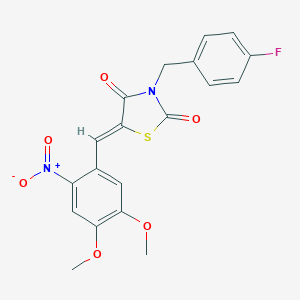![molecular formula C23H23N3O2 B302269 N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide](/img/structure/B302269.png)
N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide, also known as DPPA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects.
科学的研究の応用
N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide has been studied for its potential applications in scientific research, including its use as a ligand for metal ions, a potential anti-inflammatory agent, and a potential antitumor agent. N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide has been found to bind to metal ions such as copper and nickel, and has been studied for its potential use in metal ion detection. N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide has also been found to have anti-inflammatory properties, and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Additionally, N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide has been found to have potential antitumor properties, and has been studied for its potential use in cancer treatment.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide is not fully understood. However, it is believed that N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide may bind to metal ions and inhibit their activity, which could contribute to its anti-inflammatory and antitumor properties. Additionally, N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide may interact with cellular proteins and enzymes, which could also contribute to its biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide has been found to have unique biochemical and physiological effects. In addition to its potential anti-inflammatory and antitumor properties, N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide has been found to have antioxidant properties and has been studied for its potential use in treating oxidative stress-related diseases. N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide has also been found to have potential neuroprotective properties, and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide in lab experiments is its unique biochemical and physiological effects. Additionally, N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide in lab experiments is its potential toxicity, which could limit its use in certain applications.
将来の方向性
There are several future directions for research on N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide. One area of research could focus on the development of new synthesis methods for N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide, which could lead to the production of more efficient and cost-effective methods for obtaining this compound. Another area of research could focus on the development of new applications for N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide, including its use in drug discovery and development. Additionally, further studies could be conducted to better understand the mechanism of action of N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide, which could lead to the development of new therapeutic interventions for various diseases and conditions.
合成法
N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenyl isocyanate with 4-(2-phenylhydrazono)phenol in the presence of a base. Another method involves the reaction of 2,4-dimethylphenyl isocyanate with 4-(2-phenylhydrazono)phenol in the presence of a catalyst. Both of these methods have been used successfully to synthesize N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide.
特性
製品名 |
N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide |
|---|---|
分子式 |
C23H23N3O2 |
分子量 |
373.4 g/mol |
IUPAC名 |
N-(3,4-dimethylphenyl)-2-[4-[(Z)-(phenylhydrazinylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C23H23N3O2/c1-17-8-11-21(14-18(17)2)25-23(27)16-28-22-12-9-19(10-13-22)15-24-26-20-6-4-3-5-7-20/h3-15,26H,16H2,1-2H3,(H,25,27)/b24-15- |
InChIキー |
SMJLCIHKGKZGLH-IWIPYMOSSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)/C=N\NC3=CC=CC=C3)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC3=CC=CC=C3)C |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302191.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302193.png)




![3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302199.png)
![3-(4-Bromobenzyl)-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302203.png)
![3-(4-bromobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302204.png)

